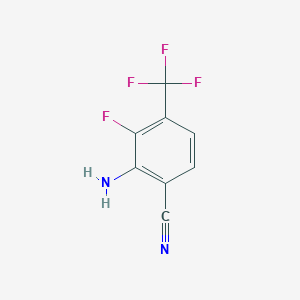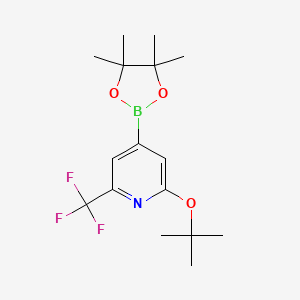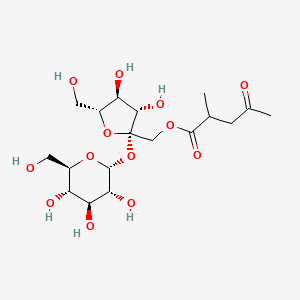
((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl 2-methyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl 2-methyl-4-oxopentanoate” is a complex organic molecule. It features multiple hydroxyl groups, a tetrahydrofuran ring, and a tetrahydropyran ring, making it a highly functionalized compound. Such compounds are often of interest in various fields of chemistry and biology due to their intricate structures and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to form the tetrahydropyran ring, and esterification to introduce the 2-methyl-4-oxopentanoate moiety. Typical reaction conditions might include the use of protecting groups such as acetals or silyl ethers, strong acids or bases for catalysis, and various solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the 2-methyl-4-oxopentanoate moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
This compound, due to its complex structure, may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying carbohydrate-protein interactions.
Medicine: Possible applications in drug development due to its multiple functional groups.
Industry: Use in the synthesis of specialty chemicals or as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for such a compound would depend on its specific biological target. Generally, the hydroxyl groups and the ester moiety could interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar compounds might include other glycosylated molecules or complex esters. For example:
Glycosylated flavonoids: These compounds also feature multiple hydroxyl groups and glycosidic linkages.
Complex esters: Such as those found in natural products like antibiotics or plant secondary metabolites.
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C18H30O13 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl 2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C18H30O13/c1-7(3-8(2)21)16(27)28-6-18(15(26)12(23)10(5-20)30-18)31-17-14(25)13(24)11(22)9(4-19)29-17/h7,9-15,17,19-20,22-26H,3-6H2,1-2H3/t7?,9-,10-,11-,12-,13+,14-,15+,17-,18+/m1/s1 |
Clave InChI |
FCMXGEDEGXMURK-YREJOCTCSA-N |
SMILES isomérico |
CC(CC(=O)C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC(CC(=O)C)C(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


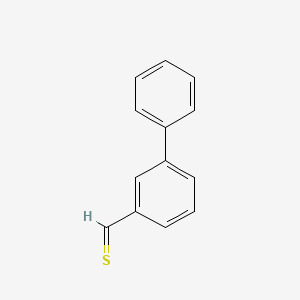

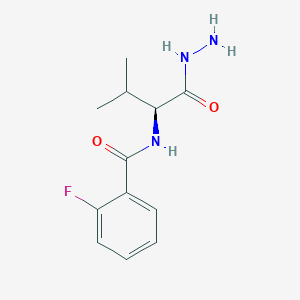
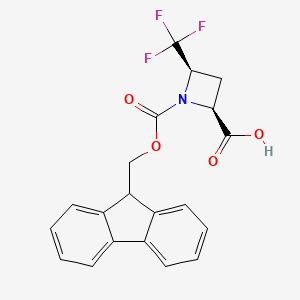

![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile](/img/structure/B12852682.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)

![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)


